molecular formula C8H9AsO2 B14709411 2-Phenyl-1,3,2-dioxarsolane CAS No. 14849-20-8

2-Phenyl-1,3,2-dioxarsolane

Cat. No.: B14709411
CAS No.: 14849-20-8
M. Wt: 212.08 g/mol
InChI Key: LIDSATPDXGOQGI-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by a five-membered ring containing arsenic, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,2-dioxarsolane typically involves the reaction of phenylarsine oxide with ethylene glycol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The process involves the formation of a cyclic acetal through the condensation of the hydroxyl groups of ethylene glycol with the arsenic center of phenylarsine oxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,2-dioxarsolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic acids or arsenates.

    Reduction: Reduction reactions can convert it back to phenylarsine oxide or other arsenic-containing species.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Arsenic acids or arsenates.

    Reduction: Phenylarsine oxide or other reduced arsenic species.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Phenyl-1,3,2-dioxarsolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,2-dioxarsolane involves its interaction with various molecular targets, primarily through the arsenic center. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxanes: Similar in structure but contain a six-membered ring.

    1,3-Dioxolanes: Contain a five-membered ring but lack the arsenic atom.

    2-Phenyl-1,3-dioxane: A related compound with a similar phenyl group but different ring structure.

Uniqueness

2-Phenyl-1,3,2-dioxarsolane is unique due to the presence of arsenic in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen-only counterparts. This uniqueness makes it valuable for specific applications where the reactivity of arsenic is advantageous .

Properties

CAS No.

14849-20-8

Molecular Formula

C8H9AsO2

Molecular Weight

212.08 g/mol

IUPAC Name

2-phenyl-1,3,2-dioxarsolane

InChI

InChI=1S/C8H9AsO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2

InChI Key

LIDSATPDXGOQGI-UHFFFAOYSA-N

Canonical SMILES

C1CO[As](O1)C2=CC=CC=C2

Origin of Product

United States

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